molecular formula C2H3F4NO2S B14273328 Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)- CAS No. 141577-88-0

Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-

Cat. No.: B14273328
CAS No.: 141577-88-0
M. Wt: 181.11 g/mol
InChI Key: SBTXEVCYJSPKHL-UHFFFAOYSA-N
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Description

Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, is an organic compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. This compound is characterized by the presence of both difluoromethyl and fluoromethyl groups attached to a sulfamoyl fluoride moiety. Its chemical structure is represented as F-SO2-N-(CF2H)-(CH2F).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, typically involves the reaction of secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF). Cyclic secondary amines can also be used, provided they are not aromatic . Another method involves the fluoride-chloride exchange from the corresponding sulfamoyl chlorides using reagents such as NaF, KF, HF, or SbF3 . Additionally, sulfonamides can undergo a Hofmann rearrangement when treated with difluoro-λ3-bromane to yield a singly substituted N-sulfamoyl fluoride .

Industrial Production Methods: Industrial production methods for sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the fluoride-chloride exchange and Hofmann rearrangement processes.

Chemical Reactions Analysis

Types of Reactions: Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, undergoes various types of chemical reactions, including substitution, oxidation, and reduction. The compound is known for its reactivity in sulfur(VI) fluoride exchange (SuFEx) click chemistry, which involves the exchange of sulfamoyl fluorides with various nucleophiles .

Common Reagents and Conditions: Common reagents used in reactions involving sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, include sulfuryl fluoride, sulfuryl chloride fluoride, and difluoro-λ3-bromane . The reactions are typically carried out under mild conditions, making them suitable for a wide range of applications.

Major Products: The major products formed from reactions involving sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, include sulfonyl derivatives such as sulfamides, sulfonamides, and sulfamates . These products are valuable intermediates in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, involves its reactivity in SuFEx click chemistry. The compound undergoes nucleophilic substitution reactions, where the sulfur(VI) fluoride group is exchanged with various nucleophiles . This reactivity is attributed to the high stability and efficient reactivity of the sulfur(VI) fluoride bond . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable sulfur(VI) linkages.

Comparison with Similar Compounds

Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, can be compared with other sulfamoyl fluorides such as difluorosulfamyl fluoride, dimethylsulfamoyl fluoride, and chloro(trifluoromethyl)sulfamoyl fluoride . While these compounds share similar structural features, sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, is unique due to the presence of both difluoromethyl and fluoromethyl groups. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various applications.

Conclusion

Sulfamoyl fluoride, (difluoromethyl)(fluoromethyl)-, is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, medicinal chemistry, and materials science. The compound’s ability to undergo various chemical reactions and its applications in SuFEx click chemistry highlight its importance in advancing the field of chemistry.

Properties

CAS No.

141577-88-0

Molecular Formula

C2H3F4NO2S

Molecular Weight

181.11 g/mol

IUPAC Name

N-(difluoromethyl)-N-(fluoromethyl)sulfamoyl fluoride

InChI

InChI=1S/C2H3F4NO2S/c3-1-7(2(4)5)10(6,8)9/h2H,1H2

InChI Key

SBTXEVCYJSPKHL-UHFFFAOYSA-N

Canonical SMILES

C(N(C(F)F)S(=O)(=O)F)F

Origin of Product

United States

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